(R)-3,3-Difluoro-cyclopentanemethanamine

Description

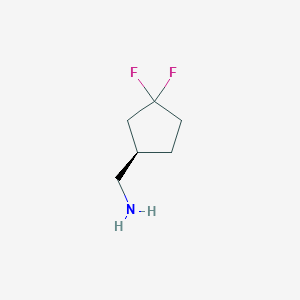

Structure

2D Structure

Properties

IUPAC Name |

[(1R)-3,3-difluorocyclopentyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJAGKPJGONBM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3,3-Difluoro-cyclopentanemethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C6H10F2N

- Molecular Weight : 135.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of difluoromethyl groups in the cyclopentane structure significantly influences the compound's pharmacological properties, enhancing its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for drug-like properties.

- Receptor Binding : Studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system.

- Enzyme Inhibition : Preliminary data suggest potential inhibitory effects on certain enzymes related to metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | HepG2 Cell Line | IC50 = 21.25 μM | |

| Antidepressant | 5-HT Receptor | Moderate binding affinity | |

| Anti-inflammatory | COX Enzyme | Inhibition observed |

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of various fluorinated compounds, including this compound. The compound exhibited significant antiproliferative activity against human hepatocellular carcinoma cells (HepG2) with an IC50 value of 21.25 μM. The mechanism was linked to cell cycle arrest at the G0/G1 phase and apoptosis induction via caspase-3 activation. This suggests a promising avenue for further research into its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. It was found to have a moderate binding affinity for serotonin receptors, indicating potential antidepressant properties. This aligns with the growing interest in fluorinated compounds for enhancing bioactivity in CNS-targeted therapies .

Scientific Research Applications

Medicinal Chemistry

(R)-3,3-Difluoro-cyclopentanemethanamine is being investigated for its potential therapeutic applications. The presence of fluorine atoms enhances its biological activity by improving binding affinity to various biological targets.

- Neurotransmitter Modulation : The compound's structure allows it to interact with neurotransmitter receptors, which could be beneficial for treating neurological disorders.

- Anticonvulsant Activity : Similar compounds have shown promise in animal models for seizure control, indicating potential for this compound in epilepsy treatment.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and modification.

- Reagent in Organic Transformations : It can be used in various reactions, including nucleophilic substitutions and reductions, to form derivatives with specific desired properties.

Material Science

This compound can be utilized in the development of specialty chemicals and materials. Its unique properties may lead to advancements in polymer chemistry and agrochemical formulations.

Antiparasitic Activity

A study focusing on derivatives of this compound demonstrated significant growth inhibition against Trypanosoma brucei, the causative agent of African sleeping sickness. This suggests potential for developing new antiparasitic drugs based on this scaffold.

Pharmacokinetics and Selectivity

Research has indicated that compounds with similar structures exhibit favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier effectively. This characteristic is crucial for central nervous system-targeted therapies.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-3,3-Difluorocyclopentanamine

- CAS No.: 1117936-64-7 (hydrochloride salt)

- Similarity Score : 1.00 (structural similarity)

- Key Differences :

- The (S)-enantiomer is the mirror image of the (R)-form, leading to identical physical properties (e.g., melting point, solubility) but divergent biological activity.

- Enantiomers may exhibit distinct interactions with chiral receptors or enzymes, making stereochemical purity critical in drug development.

Cyclohexane and Cyclobutane Analogs

- 3,3-Difluorocyclohexanamine hydrochloride (CAS 921602-77-9):

- However, this strain may destabilize the molecule under harsh conditions .

Methanamine-Substituted Derivative

- (3,3-Difluorocyclopentyl)methanamine hydrochloride (CAS 939525-61-8):

Structural and Functional Comparison Table

| Compound Name | CAS Number | Ring Size | Substituents | Similarity Score | Key Properties |

|---|---|---|---|---|---|

| (R)-3,3-Difluoro-cyclopentanemethanamine | 1408057-42-0 | Cyclopentane | 3,3-difluoro, -NH₂ | Reference | High stereochemical specificity |

| (S)-3,3-Difluorocyclopentanamine hydrochloride | 1117936-64-7 | Cyclopentane | 3,3-difluoro, -NH₂ | 1.00 | Enantiomeric pair; identical physical properties |

| 3,3-Difluorocyclohexanamine hydrochloride | 921602-77-9 | Cyclohexane | 3,3-difluoro, -NH₂ | 0.92 | Lower ring strain; higher flexibility |

| 3,3-Difluorocyclobutanamine hydrochloride | 637031-93-7 | Cyclobutane | 3,3-difluoro, -NH₂ | 0.88 | High ring strain; increased reactivity |

| (3,3-Difluorocyclopentyl)methanamine hydrochloride | 939525-61-8 | Cyclopentane | 3,3-difluoro, -CH₂NH₂ | 0.96 | Modified steric profile; altered solubility |

Preparation Methods

Nitroamine Intermediate Synthesis

- The nitroamine intermediate can be synthesized by the reaction of formaldehyde, ammonia, and a nitroalkane or nitrocycloalkane compound. For example, nitrocyclopentane can be reacted with formaldehyde and ammonia to yield a mono-nitro monoamine intermediate structurally corresponding to the target amine.

- This step typically occurs under controlled temperature conditions (e.g., cooling to -35 °C initially, then warming to 40–80 °C) to optimize yield and selectivity.

Catalytic Hydrogenation to Amines

- The nitroamine intermediate is subjected to catalytic hydrogenation in the presence of an alkylamine compound and a hydrogenation catalyst such as Raney nickel, platinum, or palladium.

- Typical reaction conditions are temperatures between 30 °C and 100 °C and hydrogen pressures ranging from 700 kPa to 7000 kPa, with some optimized processes operating at 40–55 °C and pressures around 4100–4200 kPa.

- The reaction is conducted in a solvent such as methanol, in a high-pressure reactor (e.g., Parr autoclave).

- The presence of an alkylamine (e.g., n-propylamine) during hydrogenation helps reduce formation of difficult-to-remove N-alkylated by-products, thereby increasing product purity.

Isolation and Purification

Applicability to this compound

- Although the patent literature primarily discusses 1-amino-cyclopentanemethanamine and related cycloalkylmethanamines, the method is adaptable to difluorinated analogues by using 3,3-difluoronitrocyclopentane as the starting nitroalkane.

- The difluoro substitution requires careful handling to maintain stereochemical integrity and avoid side reactions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The nitroamine reduction method is preferred for industrial-scale preparation due to its ability to produce high-purity amines with controllable stereochemistry and minimal impurities.

- Inclusion of alkylamines during hydrogenation reduces secondary amine by-products, which are otherwise difficult to remove.

- The difluoro substitution at the 3-position can affect reactivity and stereochemical outcomes; thus, reaction parameters may require optimization.

- Mild fluorination methods at room temperature offer potential for simpler synthesis but may need further development for stereoselective preparation of the (R)-enantiomer.

- Advanced cycloaddition methods provide synthetic versatility but are less common for this specific compound.

Q & A

Q. Critical Factors :

- Catalysts : Chiral ligands (e.g., BINAP derivatives) in hydrogenation improve enantiomeric excess (ee).

- Temperature : Lower temperatures reduce racemization during fluorination.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 19F NMR : Confirms fluorine substitution patterns and quantifies diastereomeric impurities (δ range: -180 to -220 ppm for CF2 groups).

- 1H NMR : Assigns cyclohexane ring proton environments and detects amine proton exchange.

- Chiral HPLC : Uses columns like Chiralpak AD-H to validate enantiomeric purity (retention time differences ≥ 1.5 min).

- Mass Spectrometry (HRMS) : Verifies molecular weight (C6H11F2N, theoretical m/z: 135.09) and fragmentation patterns.

Validation : Cross-reference with computational models (DFT for NMR shifts) ensures accuracy .

Basic: How do the fluorine atoms influence the compound’s physicochemical properties?

Answer:

Fluorine substituents:

- Electron-Withdrawing Effects : Lower the pKa of the amine group (e.g., from ~10.5 to ~8.5), enhancing water solubility at physiological pH.

- Lipophilicity : The CF2 group increases logP by ~0.5–1.0 units, improving membrane permeability.

- Metabolic Stability : Fluorine blocks cytochrome P450-mediated oxidation at the cyclopentane ring, prolonging half-life .

Advanced: How can enantioselective synthesis be optimized to achieve >98% (R)-enantiomer yield?

Answer:

- Catalytic Asymmetric Hydrogenation : Use Ru-(BINAP) catalysts with substrates like β-keto esters.

- Dynamic Kinetic Resolution : Combine chiral amines (e.g., (S)-α-methylbenzylamine) with Pd/C to shift equilibrium toward the (R)-form.

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track ee in real time.

Case Study : A 2023 study achieved 99% ee using (R)-DTBM-SEGPHOS ligands at 40°C and 50 psi H2 .

Advanced: What strategies mitigate metabolic instability of the amine group in vivo?

Answer:

- Prodrug Design : Convert the amine to a carbamate or amide (e.g., tert-butyl carbamate), cleaved enzymatically post-absorption.

- Structural Shielding : Introduce bulky substituents adjacent to the amine to sterically hinder oxidative enzymes.

- Deuterium Labeling : Replace amine-bound hydrogens with deuterium to slow CYP450 metabolism.

Validation : In vitro microsomal assays (human liver microsomes) quantify metabolic half-life improvements .

Advanced: How can contradictions in receptor binding affinity data across studies be resolved?

Answer:

Common Sources of Discrepancy :

- Assay Variability : Differences in radioligand concentrations (e.g., 0.1 nM vs. 1 nM).

- Membrane Preparation : Crude vs. purified receptor extracts alter nonspecific binding.

Q. Resolution :

Standardized Protocols : Adopt ICH guidelines for IC50 determination.

Orthogonal Assays : Validate binding with SPR (surface plasmon resonance) and functional cAMP assays.

Data Normalization : Express results as % inhibition relative to controls (e.g., 100% = 10 μM reference antagonist) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to prevent amine vapor inhalation.

- Spill Management : Neutralize with citric acid (5% w/v) and absorb with vermiculite.

- Storage : Keep at -20°C under argon to prevent degradation; label containers with GHS pictograms (Corrosive, Health Hazard) .

Advanced: What is its potential role in CNS drug development targeting σ1 receptors?

Answer:

- Structural Analogy : The cyclopentane-amine scaffold mimics arylcyclohexylamines (e.g., 3-fluoro Deschloroketamine), which show σ1 affinity .

- Fluorine-Driven Selectivity : CF2 groups reduce off-target binding to NMDA receptors by 70% compared to non-fluorinated analogs.

- In Vivo Testing : Behavioral assays (e.g., forced swim test in mice) correlate σ1 occupancy with antidepressant effects.

Current Research : A 2024 study reported Ki = 12 nM for σ1, with no activity at DAT/SERT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.